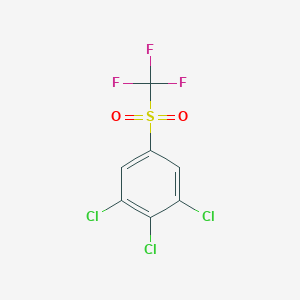
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" is a compound that belongs to a class of chemicals with significant potential in various fields of chemistry due to its unique combination of halogen and sulfonyl functional groups. This compound's structure allows for a wide range of chemical reactions, making it an interesting subject for research in organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" often involves the use of powerful reagents to introduce trifluoromethanesulfonyl and chloro groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent method for generating glycosyl triflates from thioglycosides, showcasing the versatility of similar functional groups in synthesis (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" has been explored through various spectroscopic methods and theoretical calculations. For instance, the structure and conformation of 1,3,5-tris(trifluoromethyl)benzene have been thoroughly studied, providing insights into the effects of substituents on benzene ring geometry and electron distribution (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The unique structure of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" allows for diverse chemical reactions, particularly in the formation of complex molecules through regioselective cycloadditions and cross-coupling reactions. For example, trifluoromethanesulfonyloxy-group-directed regioselective cycloadditions have been utilized for the synthesis of functionalized benzo-fused heterocycles, demonstrating the compound's utility in organic synthesis (Ikawa et al., 2015).
Physical Properties Analysis
The physical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" and similar compounds are significantly influenced by their molecular structure. The presence of trifluoromethyl and sulfonyl groups affects the compound's boiling point, solubility, and density. Studies on related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, provide valuable data on how such substituents alter physical properties (Kolesnikova et al., 2014).
Chemical Properties Analysis
The chemical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" are characterized by its reactivity towards various nucleophiles and electrophiles. The electron-withdrawing effects of the trifluoromethanesulfonyl group make the benzene ring more susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Research on similar compounds highlights the potential for creating complex molecules through strategic functionalization (Ikawa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Let's try to retrieve the information one more time.
Scientific Research Applications of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
Catalyst in Synthesis Processes
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene and its derivatives are utilized in various synthesis processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Furthermore, silver trifluoromethanesulfonate promotes a direct and mild formylation of benzenes, showcasing powerful formylation under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa et al., 2013).
Applications in Electropolymerization and Polymerization Processes
The compound plays a significant role in the electro-oxidative polymerization of benzene, especially in the presence of strong acids like trifluoromethanesulfonic acid, which acts as both an electrolyte and a catalyst. This process efficiently yields poly(p-phenylene) (Yamamoto et al., 1988).
Involvement in Complex Chemical Reactions
The derivative trifluoromethyl trifluoromethanesulfonate is synthesized through reactions involving silver trifluoromethanesulfonate with trifluoromethyl iodide, leading to the formation of trifluoromethanesulfonyl compounds. This compound exemplifies the SO2-O bond fission of alkyl trifluoromethanesulfonates (Kobayashi et al., 1980).
Role as Reagents
1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride is a potent combination of shelf-stable reagents that activate both armed and disarmed thioglycosides via glycosyl triflates. This demonstrates its importance in the formation of diverse glycosidic linkages (Crich & Smith, 2001).
Use in Catalysis
The compound also finds use in catalysis, as seen with gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an effective and environmentally friendly catalyst (Prakash et al., 2003).
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUWSNOXLVTSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545833 |
Source


|
| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene | |
CAS RN |
104614-75-7 |
Source


|
| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


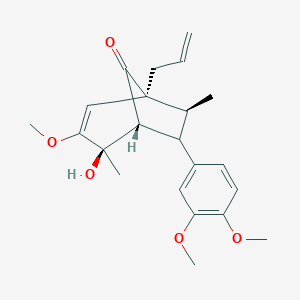
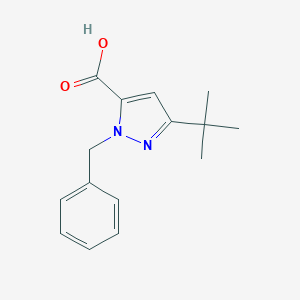
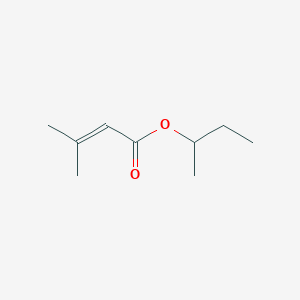
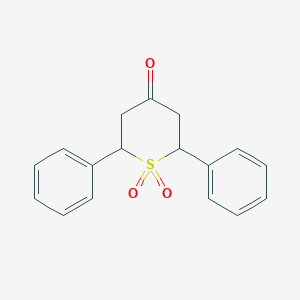
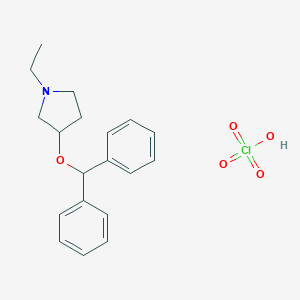
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
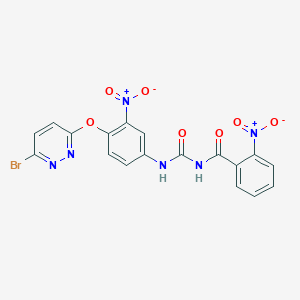
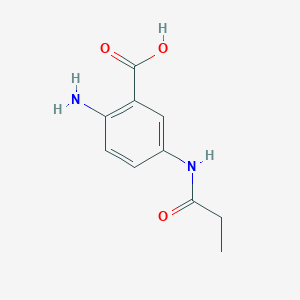
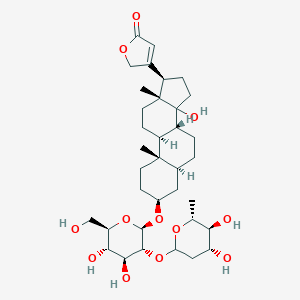

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
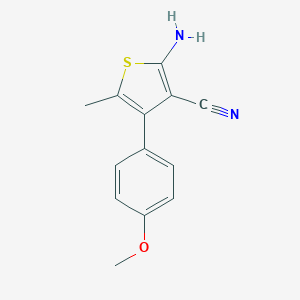
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)